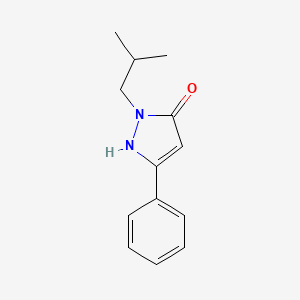

1-isobutyl-3-phenyl-1H-pyrazol-5-ol

Description

1-Isobutyl-3-phenyl-1H-pyrazol-5-ol is a pyrazole derivative characterized by an isobutyl group at the 1-position, a phenyl group at the 3-position, and a hydroxyl group at the 5-position. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions .

The compound’s structure has been elucidated using crystallographic methods, such as those implemented in the SHELX software suite, which is renowned for small-molecule refinement and structure determination .

Properties

Molecular Formula |

C13H16N2O |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

2-(2-methylpropyl)-5-phenyl-1H-pyrazol-3-one |

InChI |

InChI=1S/C13H16N2O/c1-10(2)9-15-13(16)8-12(14-15)11-6-4-3-5-7-11/h3-8,10,14H,9H2,1-2H3 |

InChI Key |

NHQSQUFLSGSBBI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C(=O)C=C(N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The foundational step in synthesizing 1-isobutyl-3-phenyl-1H-pyrazol-5-ol involves cyclocondensation between a substituted hydrazine and a 1,3-diketone precursor. This reaction forms the pyrazole core, with substituents dictated by the starting materials.

Hydrazine Selection and Reactivity

Phenylhydrazine derivatives are typically employed to introduce the 3-phenyl group. For example, 4-chlorophenylhydrazine hydrochloride reacts with ethyl acetoacetate in acetic acid under sodium acetate catalysis to yield 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one. Analogous methods using unsubstituted phenylhydrazine would directly furnish the 3-phenyl group.

Diketone Modifications

Ethyl benzoylacetate serves as the diketone precursor for introducing the 5-hydroxy group. Cyclocondensation with phenylhydrazine in refluxing methanol generates 3-phenyl-1H-pyrazol-5-ol derivatives. Adjusting the diketone’s acyl group (e.g., acetyl for methyl, benzoyl for phenyl) tailors the 5-position functionality.

Table 1: Representative Cyclocondensation Conditions

| Hydrazine | Diketone | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Phenylhydrazine | Ethyl benzoylacetate | Methanol | None | Reflux | 85–90 |

| 4-Chlorophenylhydrazine | Ethyl acetoacetate | Acetic acid | NaOAc | 25°C | 95 |

N-Alkylation for Isobutyl Group Introduction

The 1-isobutyl substituent is introduced via N-alkylation of the pyrazole intermediate. This step requires careful control to avoid over-alkylation and regiochemical complications.

Alkylation Reagents and Conditions

Isobutyl bromide or iodide is commonly used with a base such as potassium carbonate in polar aprotic solvents (e.g., DMF, acetone). For instance, treating 3-phenyl-1H-pyrazol-5-ol with isobutyl bromide in acetone at 60°C for 12 hours achieves selective N-alkylation. Phase-transfer catalysts like tetrabutylammonium bromide enhance reaction efficiency.

Regiochemical Control

The pyrazole’s NH group at the 1-position is preferentially alkylated due to its higher acidity compared to the 2-position. Nuclear magnetic resonance (NMR) studies confirm regioselectivity, with singlet peaks for the isobutyl methylene group (δ 3.1–3.3 ppm) and absence of O-alkylation byproducts.

Purification and Isolation

Crude reaction mixtures are purified via crystallization or chromatography to isolate 1-isobutyl-3-phenyl-1H-pyrazol-5-ol in high purity.

Crystallization Protocols

Ethanol-water mixtures (3:1 v/v) are effective for recrystallization, yielding colorless needles with a melting point of 169–171°C. Analytical data include:

Chromatographic Methods

Silica gel chromatography with ethyl acetate/hexane (1:4) eluent resolves residual starting materials and O-alkylated byproducts. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients achieves >99% purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-isobutyl-3-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different pyrazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and halides are used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and pyrazoline derivatives, which can have different biological activities and applications.

Scientific Research Applications

1-isobutyl-3-phenyl-1H-pyrazol-5-ol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-isobutyl-3-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazole Family

Pyrazole derivatives vary primarily in substituent groups, which modulate physicochemical properties and bioactivity. Key analogues include:

Table 1: Comparison of Pyrazole Derivatives

Key Observations :

- Solubility: The hydroxyl group at position 5 improves solubility in polar solvents (e.g., ethanol, DMSO), but bulkier substituents like isobutyl reduce aqueous solubility relative to smaller groups (e.g., methyl).

Comparison with Non-Pyrazole Heterocycles

Evidence from studies on imidazo-isoindole derivatives (e.g., 1H-imidazo[2,1-a]isoindol-5-ol) highlights the role of hydroxyl groups in influencing hydrogen-bonding networks and biological activity . However, the pyrazole core in 1-isobutyl-3-phenyl-1H-pyrazol-5-ol provides distinct electronic and steric properties compared to imidazo-isoindoles, which feature fused aromatic systems.

Table 2: Comparison with Imidazo-Isoindole Derivatives

Key Observations :

- Hydrogen Bonding : Both compounds feature hydroxyl groups, but the pyrazole’s simpler structure allows for more straightforward synthetic modification.

- Biological Targets : Imidazo-isoindoles often target DNA-binding proteins, whereas pyrazole derivatives are more commonly associated with enzyme inhibition (e.g., cyclooxygenase, kinases).

Biological Activity

1-Isobutyl-3-phenyl-1H-pyrazol-5-ol is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

1-Isobutyl-3-phenyl-1H-pyrazol-5-ol features a five-membered pyrazole ring with an isobutyl group at the 1-position and a phenyl group at the 3-position. This unique substitution pattern enhances its lipophilicity, which is crucial for its interaction with biological membranes and targets.

Biological Activities

Research indicates that 1-isobutyl-3-phenyl-1H-pyrazol-5-ol exhibits several notable biological activities:

Antimicrobial Activity

1-Isobutyl-3-phenyl-1H-pyrazol-5-ol has demonstrated significant antimicrobial properties. A study reported that derivatives of pyrazole compounds showed effective inhibition against various bacterial strains, including E. coli and S. aureus . The presence of the isobutyl group enhances its ability to penetrate lipid membranes, increasing its efficacy against pathogens.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies revealed that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, comparable to standard anti-inflammatory drugs like dexamethasone . This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

1-Isobutyl-3-phenyl-1H-pyrazol-5-ol has shown promise as an anticancer agent. Research indicates that it can induce apoptosis in various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells. The compound's IC50 values against these cell lines were reported as 0.39 µM for MCF7 and 26 µM for A549, indicating potent cytotoxic effects .

The biological activity of 1-isobutyl-3-phenyl-1H-pyrazol-5-ol is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in inflammatory pathways and cancer progression by binding to their active sites.

- Receptor Modulation : It modulates receptor activities, which can lead to altered cellular responses, such as reduced proliferation in cancer cells or decreased inflammation .

Case Studies

Several studies have highlighted the efficacy of 1-isobutyl-3-phenyl-1H-pyrazol-5-ol:

| Study | Cell Line | IC50 Value (µM) | Activity |

|---|---|---|---|

| Bouabdallah et al. | MCF7 | 0.39 | Anticancer |

| Wei et al. | A549 | 26 | Anticancer |

| Liu et al. | Hep2 | 36.12 | Anticancer |

| Selvam et al. | Various | - | Anti-inflammatory |

These findings underscore the compound's potential as a therapeutic agent across multiple disease models.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-isobutyl-3-phenyl-1H-pyrazol-5-ol, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with hydrazine derivatives and 1,3-dicarbonyl precursors. Key steps include cyclization under basic conditions (e.g., sodium hydride in DMF) and subsequent functionalization with isobutyl and phenyl groups. Reaction parameters such as temperature (80–120°C), solvent polarity, and catalyst choice (e.g., acid/base catalysts) critically influence yield and purity. For example, prolonged heating in aprotic solvents like DMF enhances cyclization efficiency .

Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure of 1-isobutyl-3-phenyl-1H-pyrazol-5-ol?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and regiochemistry. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups like the hydroxyl (-OH) and aromatic C-H stretches. High-resolution mass spectrometry (HRMS) further resolves isotopic patterns. For purity assessment, HPLC with UV detection is recommended .

Advanced Research Questions

Q. How can crystallographic data for 1-isobutyl-3-phenyl-1H-pyrazol-5-ol be refined using SHELX software, and what challenges arise during refinement?

- Methodological Answer : SHELXL is widely used for small-molecule crystallographic refinement. Key steps include:

- Inputting preliminary structural data (unit cell parameters, space group) derived from SHELXS/SHELXD.

- Iterative refinement of atomic coordinates and displacement parameters using least-squares minimization.

Challenges include handling disordered solvent molecules and resolving twinning in low-symmetry crystals. SHELXPRO can interface with macromolecular datasets for hydrogen-bonding analysis .

Q. What strategies resolve contradictions in reported biological activities of pyrazole derivatives like 1-isobutyl-3-phenyl-1H-pyrazol-5-ol?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentration ranges). To address this:

- Perform dose-response studies across multiple models (e.g., bacterial vs. mammalian cells).

- Use computational docking to compare binding affinities against target proteins.

- Cross-reference patent databases and consult domain experts to identify overlooked variables (e.g., stereochemical effects) .

Q. How can reaction mechanisms involving 1-isobutyl-3-phenyl-1H-pyrazol-5-ol be elucidated using kinetic and computational methods?

- Methodological Answer :

- Kinetic Analysis : Monitor reaction progress via in-situ NMR or UV-Vis spectroscopy to determine rate constants and intermediate formation.

- Computational Modeling : Employ density functional theory (DFT) to simulate transition states and activation energies. PubChem-derived InChI keys (e.g., WLKCJYLGRDETLU-UHFFFAOYSA-N for analogous compounds) enable molecular dynamics simulations of reactivity .

Q. What approaches are effective in designing derivatives of 1-isobutyl-3-phenyl-1H-pyrazol-5-ol with enhanced pharmacological activity?

- Methodological Answer :

- Substituent Modification : Replace the isobutyl group with bulkier tert-butyl or electron-withdrawing groups to alter lipophilicity and binding affinity.

- Bioisosteric Replacement : Substitute the phenyl ring with heteroaromatic systems (e.g., thiophene) to improve metabolic stability.

- Structure-Activity Relationship (SAR) Studies : Use combinatorial libraries to test substituent effects on target inhibition (e.g., kinase assays) .

Data Analysis and Technical Challenges

Q. How can researchers address impurities in synthesized 1-isobutyl-3-phenyl-1H-pyrazol-5-ol batches?

- Methodological Answer :

- Chromatographic Purification : Utilize flash column chromatography (silica gel, gradient elution) or preparative HPLC with C18 columns.

- Solvent Optimization : Polar solvents (e.g., ethanol/water mixtures) enhance crystallization efficiency.

- Spectroscopic Tracking : LC-MS monitors impurity profiles during synthesis .

Q. What computational tools are suitable for modeling the interaction of 1-isobutyl-3-phenyl-1H-pyrazol-5-ol with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite for binding pose prediction.

- Pharmacophore Mapping : MOE or Phase software to identify critical interaction sites.

- MD Simulations : GROMACS or AMBER for assessing stability of ligand-protein complexes over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.